N-(2-aminoethyl)propanamide (CAS 925-58-6), also known as mono-propionyl ethylenediamine, is an unsymmetrical diamine building block characterized by a pre-differentiated primary amine and a stable propionamide moiety. With a molecular weight of 116.16 g/mol and a topological polar surface area (TPSA) of 55.1 Ų, this compound serves as a highly selective nucleophile in organic synthesis [1]. It is primarily procured as a structural precursor for chiral peptide nucleic acid (PNA) backbones, neuroreceptor-targeting pharmaceutical ligands (such as cytisine derivatives), and specialized chelating agents . By providing an established propionyl group on an ethylenediamine core, it eliminates the need for complex mono-protection strategies during bifunctional molecular assembly, streamlining scale-up for industrial and medicinal chemistry workflows.
Substituting N-(2-aminoethyl)propanamide with unmodified ethylenediamine (EDA) or its acetylated analog, N-(2-aminoethyl)acetamide, frequently results in process inefficiencies or altered downstream performance. Unmodified EDA is highly reactive and symmetrical, leading to statistical mixtures of mono- and di-alkylated products that require costly chromatographic separation and drastically lower overall yields [1]. Conversely, while N-(2-aminoethyl)acetamide offers similar regiocontrol, the substitution of a propionyl group for an acetyl group alters the lipophilicity (LogP) and steric bulk of the resulting conjugate. In pharmaceutical applications, such as the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, this single methylene difference can significantly shift receptor binding affinity and membrane permeability, making the acetyl analog an unviable drop-in replacement .
In the synthesis of complex ligands and PNA backbones, achieving mono-functionalization of a diamine is notoriously difficult. N-(2-aminoethyl)propanamide provides a 100% pre-differentiated structure, offering exactly one reactive primary amine and one stable amide [1]. In contrast, attempting direct mono-alkylation or mono-acylation of unmodified ethylenediamine typically yields a statistical mixture, often capping the desired mono-protected product yield at 40-50% and requiring extensive purification. Procuring the pre-formed propionamide eliminates this protection step entirely.
| Evidence Dimension | Mono-functionalization yield and process steps |
| Target Compound Data | 100% pre-differentiated primary amine availability (0 protection steps required) |
| Comparator Or Baseline | Unmodified ethylenediamine (EDA) (typically <50% mono-functionalization yield, requires 1-2 protection/deprotection steps) |
| Quantified Difference | Elimination of protection steps and >50% improvement in theoretical mono-functionalization efficiency |
| Conditions | Standard bifunctional amine coupling or alkylation workflows |
Procuring this pre-differentiated building block saves significant time and solvent costs by bypassing low-yielding mono-protection and purification steps.
The choice of the acyl chain on the ethylenediamine core directly impacts the physicochemical properties of the downstream product. N-(2-aminoethyl)propanamide possesses an XLogP3-AA of -0.9, driven by the three-carbon propionyl chain[1]. In comparison, the shorter N-(2-aminoethyl)acetamide has a lower lipophilicity due to the missing methylene group. When synthesized into neuroreceptor-targeting compounds like cytisine derivatives, this increased lipophilicity and slightly larger steric volume can alter receptor pocket binding dynamics and cellular permeability, parameters that are critical for central nervous system (CNS) drug candidates.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) and steric chain length |
| Target Compound Data | Calculated XLogP3-AA of -0.9 (C3 propionyl chain) |
| Comparator Or Baseline | N-(2-aminoethyl)acetamide (C2 acetyl chain, estimated XLogP3-AA ~ -1.2) |
| Quantified Difference | Addition of one methylene unit (-CH2-) increasing lipophilicity and steric footprint |
| Conditions | in silico physicochemical profiling for drug-likeness |
For medicinal chemists optimizing CNS penetrance or receptor affinity, the specific procurement of the propionamide over the acetamide is necessary to accurately tune the structure-activity relationship (SAR).
N-(2-aminoethyl)propanamide serves as the direct open-chain precursor to 2-ethyl-2-imidazoline . While the cyclic imidazoline is useful for specific polymerizations (e.g., polyoxazolines), it lacks a free primary amine. N-(2-aminoethyl)propanamide provides an available, highly nucleophilic -NH2 group that can immediately participate in reductive amination or peptide coupling. Converting the cyclic 2-ethyl-2-imidazoline back to an open-chain amine requires harsh hydrolysis conditions that can degrade sensitive substrates.
| Evidence Dimension | Primary amine availability and nucleophilicity |
| Target Compound Data | Open-chain structure with 1 free primary amine (immediate nucleophile) |
| Comparator Or Baseline | 2-Ethyl-2-imidazoline (0 free primary amines, requires harsh ring-opening hydrolysis) |
| Quantified Difference | 100% availability of primary amine vs. 0% in the unhydrolyzed cyclic comparator |
| Conditions | Standard ambient nucleophilic coupling reactions |
Buyers requiring direct conjugation to a propionamidoethyl group must procure the open-chain amide, as the cyclic imidazoline cannot participate in primary amine chemistry without destructive pre-processing.
Due to its pre-differentiated amine and amide structure, N-(2-aminoethyl)propanamide is an ideal precursor for synthesizing modified PNA monomers . It allows for the precise introduction of the propionamidoethyl side chain without the risk of cross-linking or di-alkylation that occurs with unmodified ethylenediamine, streamlining the production of custom oligonucleotides.
The compound is utilized in the synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine derivatives . The specific lipophilicity provided by the propionyl group (compared to an acetyl group) is critical for tuning the membrane permeability and target affinity of these neuroreceptor modulators, making it a required building block in this medicinal chemistry workflow.
As an unsymmetrical diamine derivative, it is used to build highly specific ligands and functionalized PAMAM-style dendrimer surfaces [1]. The presence of the stable propionamide group prevents unwanted branching during dendrimer generation, ensuring higher structural uniformity compared to using raw polyamines.